molecular formula C18H17NO2 B4520130 N,3,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide

N,3,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B4520130
M. Wt: 279.3 g/mol
InChI Key: QKJNYBULFKNORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.125928785 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

The study by Renzulli et al. (2011) focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment. This compound, similar in structure to the specified benzofuran derivative, exhibits principal elimination via feces, with minor urinary excretion. It undergoes extensive metabolism, with key metabolic pathways including oxidation of the benzofuran ring. This research provides insight into the metabolic fate of benzofuran derivatives in humans (Renzulli et al., 2011).

Radiopharmaceutical Therapy

Mier et al. (2014) report on the use of 131I-BA52, a melanin-binding benzamide, for treating metastatic malignant melanoma. This study illustrates the therapeutic potential of benzofuran derivatives when modified for selective uptake and action in tumor tissue. The research highlights the effectiveness of systemic radionuclide therapy using benzamide derivatives, indicating their considerable potential in cancer treatment (Mier et al., 2014).

Toxicokinetic Modeling

Hissink et al. (2007) explore the acute central nervous system (CNS) effects of hydrocarbon solvents, using white spirit (WS) and its constituents, such as 1,2,4-trimethyl benzene (TMB), for toxicokinetic modeling. This study employs physiologically based pharmacokinetic (PBPK) models to understand the toxicokinetic behavior of complex mixtures containing benzofuran derivatives. Such models can predict human exposure levels corresponding to no observed effect levels (NOELs) for acute CNS effects, demonstrating a method for evaluating the safety of benzofuran derivatives (Hissink et al., 2007).

Pharmacokinetic and Pharmacodynamic Studies

Dolder et al. (2017) present a study on lysergic acid diethylamide (LSD), which, although not a benzofuran derivative, exemplifies the approach to understanding the pharmacokinetics and pharmacodynamics of psychoactive substances. This research could inform methodologies for studying benzofuran derivatives with psychoactive or therapeutic potential, highlighting the importance of characterizing the exposure-response relationship of such compounds (Dolder et al., 2017).

Properties

IUPAC Name

N,3,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-9-10-15-13(2)17(21-16(15)11-12)18(20)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJNYBULFKNORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.